

An In-depth Technical Guide to the Toxicology Profile of JT001 (VV116)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of **JT001**, an oral antiviral agent also known as VV116. The information presented herein is synthesized from available preclinical and clinical data to support further research and development efforts.

Non-Clinical Toxicology

Preclinical studies have established an initial safety profile for **JT001**, focusing on acute, repeated-dose, and genetic toxicity.

Summary of Quantitative Toxicology Data

The following table summarizes the key quantitative findings from non-clinical toxicology studies conducted on **JT001** (VV116).



Study Type	Species	Route of Administration	Key Finding	Reference
Acute Toxicity	Rat	Oral	Maximum Tolerated Dose (MTD): ≥ 2.0 g/kg	[1]
Beagle Dog	Oral	Maximum Tolerated Dose (MTD): ≥ 1.0 g/kg	[1]	
Repeated-Dose Toxicity	Rat	Oral (14 days)	No-Observed- Adverse-Effect- Level (NOAEL): 200 mg/kg	[1]
Beagle Dog	Oral (14 days)	No-Observed- Adverse-Effect- Level (NOAEL): 30 mg/kg	[1]	
Genotoxicity	In vitro	N/A	Ames Test: Non- mutagenic	[1]
In vivo	N/A	Micronucleus Test (bone marrow cells): Non-mutagenic	[1]	

Experimental Protocols

Detailed experimental protocols for the pivotal non-clinical toxicology studies are outlined below. These protocols are based on internationally recognized OECD guidelines, which are presumed to have been followed for the assessment of **JT001**.

Objective: To determine the acute oral toxicity of a substance.[2][3]

Test System:

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- Species: Rat (as used for JT001)[1]
- Sex: Typically, one sex (usually females) is used.
- Number of Animals: A stepwise procedure using 3 animals per step.[2]

Procedure:

- Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels.[2]
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]
- Stepwise Dosing: The absence or presence of compound-related mortality at one step determines the next step, which may involve dosing at a higher or lower level.[2]

Objective: To evaluate the sub-acute toxicity of a substance administered orally for 28 days (adapted for a 14-day study).[5][6][7]

Test System:

- Species: Rat and Beagle Dog (as used for **JT001**)[1]
- Number of Animals: Typically, groups of animals for each dose level and a control group.

Procedure:

- Dose Administration: The test substance is administered orally once daily for 14 days.[1]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.
- Pathology: A full necropsy is performed on all animals, and selected organs are weighed and examined histopathologically.

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Objective: To detect point mutations induced by the test substance.[8][9][10][11]

Test System:

- Bacterial Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used, including those that can detect both base-pair substitution and frameshift mutations.[8]
 [12]
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).[8][12]

Procedure:

- Exposure: Bacteria are exposed to the test substance at various concentrations.[10][11]
- Incubation: The plates are incubated for 48-72 hours.[10][11]
- Evaluation: The number of revertant colonies is counted and compared to the control. A
 substance is considered mutagenic if it causes a dose-related increase in the number of
 revertant colonies.[12]

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[13][14] [15][16][17]

Test System:

- Species: Rodents (e.g., mice or rats).
- Tissue: Bone marrow or peripheral blood cells are analyzed.[16]

Procedure:

- Dose Administration: The test substance is administered to the animals, typically via one or more treatments.[16]
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.[14]



 Analysis: Erythrocytes are scored for the presence of micronuclei. An increase in the frequency of micronucleated immature erythrocytes in treated animals indicates genotoxicity. [13][15]

Safety Pharmacology

Specific safety pharmacology studies for **JT001** have not been detailed in the available literature. However, standard safety pharmacology assessments typically investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. These studies usually include:

- Central Nervous System: Evaluation of effects on behavior, coordination, and other neurological functions.
- Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. A publication mentions that VV116 and its metabolite had little effect on the hERG current, suggesting a low risk of QT prolongation.[1]
- Respiratory System: Measurement of effects on respiratory rate and function.

Clinical Safety Profile

Clinical trials of **JT001** (VV116) for the treatment of COVID-19 have provided valuable insights into its safety and tolerability in humans.

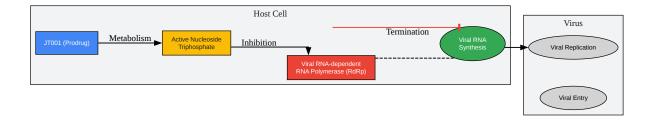
A systematic review of studies on VV116 for COVID-19 concluded that it has a reliable safety and efficacy profile.[18][19][20] No serious adverse events were reported in the VV116 experimental groups in the included studies.[18][20] In a comparative study, the incidence of adverse events was lower in the VV116 group compared to the nirmatrelvir-ritonavir group (67.4% vs. 77.3%).[21] Another study reported that in the VV116 group, adverse events were observed, but all were resolved without intervention, and no serious adverse events occurred. [22] A Phase 3 study also found that the incidence of treatment-emergent adverse events of any grade was similar between the VV116 and placebo groups.[23][24]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of JT001



JT001 is a prodrug that is metabolized to its active nucleoside triphosphate form. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]



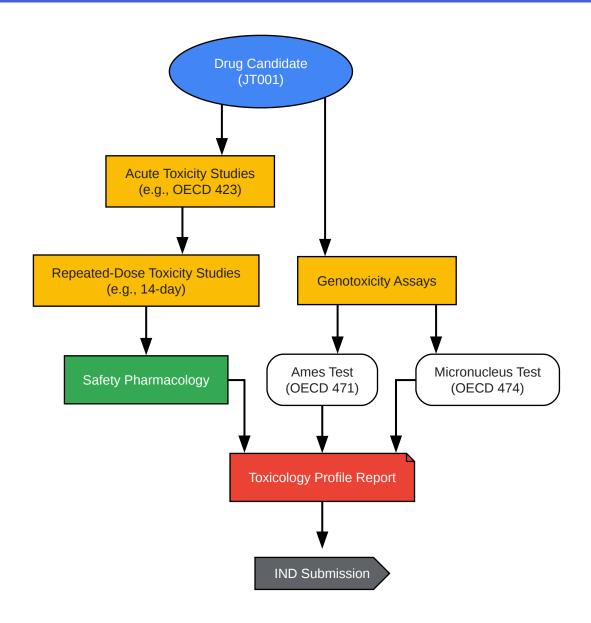
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Caption: Mechanism of action of **JT001** as a viral RdRp inhibitor.

Experimental Workflow: Non-Clinical Toxicology Assessment

The following diagram illustrates a typical workflow for the non-clinical toxicological assessment of a new drug candidate like **JT001**.





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Caption: A typical experimental workflow for non-clinical toxicology assessment.

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